molecular formula C17H15N3O2S B10987885 4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide

4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide

Cat. No.: B10987885
M. Wt: 325.4 g/mol
InChI Key: XONICWASDPQVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide is a synthetic organic compound featuring a benzothiazole core linked to a benzamide group via a propanamide chain. This structure places it within a class of benzothiazole derivatives that are recognized as privileged scaffolds in modern medicinal chemistry due to their versatile interactions with biological targets . Benzothiazole derivatives demonstrate a wide spectrum of significant pharmacological activities, attracting research interest for applications in anti-inflammatory, anticancer, antimicrobial, and neurodegenerative disease research . The specific amide linkage and substitution pattern in this compound are typical of designs aimed at enhancing binding affinity and optimizing pharmacokinetic properties . The benzothiazole nucleus is a key structural component in several approved and investigational drugs. For instance, Riluzole is used for amyotrophic lateral sclerosis, Pramipexole is an anti-parkinsonian agent, and Flutemetamol is a radiopharmaceutical for imaging amyloid plaques in Alzheimer's disease . Research into novel benzothiazole-based hybrids, particularly those incorporating amide linkers, has shown promise in developing new therapeutic candidates. Recent studies on benzothiazole-profen hybrid amides have revealed significant anti-inflammatory and antioxidant activities in vitro, with some compounds demonstrating efficacy superior to standard non-steroidal anti-inflammatory drugs . Similarly, newly synthesized benzothiazole-containing benzohydrazide derivatives have exhibited strong binding affinities in molecular docking studies and potent anti-inflammatory and analgesic activities in vivo . This compound is intended for research and development purposes only in these and other areas of biological investigation. Intended Application Note: This product is provided 'For Research Use Only'. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are responsible for ensuring the safe handling and disposal of this compound in accordance with their institution's guidelines and all applicable local and national regulations.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

4-[3-(1,3-benzothiazol-2-yl)propanoylamino]benzamide

InChI

InChI=1S/C17H15N3O2S/c18-17(22)11-5-7-12(8-6-11)19-15(21)9-10-16-20-13-3-1-2-4-14(13)23-16/h1-8H,9-10H2,(H2,18,22)(H,19,21)

InChI Key

XONICWASDPQVSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Structural Differences:
  • Target Compound : Propanamido linker between benzamide and benzothiazole.
  • N-{(1,3-Benzothiazol-2-yl)carbamothioyl}-benzamides (3a–g) : Carbamothioyl (-NH-CS-) linker instead of propanamido, with substituents at the 2/4 positions of the benzamide ring .
  • N-(Benzo[d]thiazol-2-yl)benzamide (3ar) : Direct benzamide linkage without a spacer, synthesized in 57% yield .
  • 743442-07-1 (2-chloro-N-[4-(6-methylbenzothiazol-2-yl)phenyl]propanamide) : Chloro-substituted propanamido linker and methylated benzothiazole .
Antibacterial Performance:

Compounds 3a–g exhibited moderate to potent activity against Gram-positive and Gram-negative bacteria, comparable to standard drugs like ciprofloxacin . The carbamothioyl group may enhance binding to bacterial targets, while the propanamido linker in the target compound could alter solubility or metabolic stability.

Enzyme Inhibition:
  • Cpd D (): A (1,3-benzothiazol-2-yl)carbamoyl derivative acts as a low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitor, suggesting benzothiazole’s role in enzyme interaction .
  • Target Compound : The propanamido spacer may position the benzothiazole for optimal binding in enzyme pockets, though experimental validation is needed.

Physicochemical and Drug-Likeness Properties

Key parameters include:

Parameter 3a–g (Avg.) Target Compound (Predicted)
Molecular Weight 350–400 Da ~380 Da
LogP 2.8–3.5 ~3.2 (higher lipophilicity)
Hydrogen Bond Donors 2–3 2

Toxicity and Substituent Effects

  • Carbamothioyl Analogs (3a–g) : The thiourea (-CS-NH-) group is associated with higher toxicity risks compared to amides .
  • Target Compound : Absence of reactive groups (e.g., thiourea, halogens) may reduce toxicity, aligning with safer drug profiles.

Biological Activity

4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, particularly in the context of anticancer and antibacterial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzamide structure linked to a benzothiazole moiety via a propanamide group. This structural configuration is significant as it influences the compound's biological interactions and efficacy.

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide, in cancer treatment.

Cytotoxicity and Mechanism

  • Cytotoxic Effects : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    The compound showed an IC50 value of approximately 105M10^{-5}M against these cell lines, indicating potent antiproliferative activity compared to standard treatments like 5-fluorouracil .
  • Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspase pathways. Specifically, an increase in caspase-3 levels was noted in treated cells, suggesting that the compound triggers programmed cell death .

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the benzothiazole structure can enhance cytotoxicity. For instance, the introduction of halogen atoms at specific positions has been shown to improve biological activity .

Cell LineIC50 (µM)Mechanism of Action
HepG20.5Apoptosis via caspase activation
MCF-70.4Apoptosis via caspase activation
HeLa0.6Apoptosis via caspase activation

Antibacterial Activity

The antibacterial potential of benzothiazole derivatives has also been extensively studied.

Efficacy Against Bacterial Strains

4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide has shown promising antibacterial activity against various pathogens, including:

  • Salmonella typhimurium
  • Klebsiella pneumonia

The Minimum Inhibitory Concentration (MIC) values ranged between 25–50 µg/ml, comparable to standard antibiotics such as streptomycin .

The antibacterial effect is attributed to the inhibition of key bacterial enzymes such as dihydroorotase and DNA gyrase. Docking studies further revealed strong binding interactions with these targets, suggesting a mechanism involving disruption of bacterial DNA replication and metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.